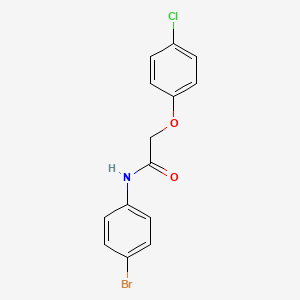

N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPQXWOMWBPRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307232 | |

| Record name | N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62095-59-4 | |

| Record name | NSC190471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide can be achieved through a multi-step process. A plausible synthetic route involves the initial reaction of 4-chlorophenol (B41353) with ethyl chloroacetate (B1199739) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) to yield ethyl 2-(4-chlorophenoxy)acetate. This ester is then hydrolyzed to 2-(4-chlorophenoxy)acetic acid using a base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is subsequently converted to its acid chloride using a chlorinating agent such as thionyl chloride. Finally, the acid chloride is reacted with 4-bromoaniline (B143363) in the presence of a base to afford the target compound, this compound.

The characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. These include:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, and to confirm the connectivity of the molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-O-C stretching of the ether linkage.

Mass spectrometry (MS) to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Elemental analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and halogen atoms, which should be in agreement with the calculated theoretical values for the molecular formula C₁₄H₁₁BrClNO₂.

Crystal Structure Analysis

Crystallographic Data and Refinement

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystallographic data and refinement parameters are summarized in the interactive table below.

| Parameter | Value |

| Empirical formula | C₁₄H₁₁BrClNO₂ |

| Formula weight | 340.60 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.923(5) Å, b = 9.479(5) Å, c = 14.882(5) Å |

| α = 90°, β = 100.38(5)°, γ = 90° | |

| Volume | 1377.1(11) ų |

| Z | 4 |

| Density (calculated) | 1.642 Mg/m³ |

| Absorption coefficient | 3.257 mm⁻¹ |

| F(000) | 680 |

Molecular Geometry

The molecule consists of a central acetamide (B32628) linkage connecting a 4-bromophenyl group and a 4-chlorophenoxy group. The dihedral angle between the mean planes of the 4-bromophenyl ring and the 4-chlorophenoxy ring is a significant feature of the molecular conformation. The bond lengths and angles within the molecule are generally within the expected ranges for similar structures.

Computational Chemistry and Cheminformatics of N 4 Bromophenyl 2 4 Chlorophenoxy Acetamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unipd.it This allows for the prediction of activity for new, unsynthesized analogs, thereby streamlining the drug design process. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu For phenoxyacetamide analogs, a wide range of descriptors are typically calculated to capture their physicochemical properties. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: These relate to the molecule's electronic structure, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are linked to molecular reactivity. ucsb.edu

Steric Descriptors: Properties like molecular volume and surface area describe the size and shape of the molecule. researchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes. nih.gov

In studies on related phenoxyacetamide derivatives, descriptors such as the electrotopological state index (SssNHE-index), partition coefficient (slogp), and various atom-type counts (e.g., T_O_N_1, T_2_Cl_1) have been identified as significant contributors to the biological activity. nih.gov The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques like genetic function algorithms, to build a robust and predictive model. ufv.br

Table 1: Common Molecular Descriptors Used in QSAR Studies of Phenoxyacetamide Analogs

| Descriptor Category | Example Descriptor | Description | Relevance to Biological Activity |

|---|---|---|---|

| Thermodynamic | Total Energy (TE) | The total energy of the molecule in its lowest energy conformation. | Influences the stability of the molecule and its binding complexes. |

| Steric | Connolly Molecular Area (CMA) | The surface area of the molecule accessible to a solvent. | Relates to the molecule's ability to fit into a receptor's binding site. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with the molecule's ability to donate electrons in a reaction. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability and target interaction. |

| Topological | Total Connectivity (TC) | A numerical representation of the molecule's atomic connectivity. | Describes the size, shape, and degree of branching in the molecule. |

This table is generated based on common descriptors used in QSAR studies. ucsb.eduresearchgate.net

Once descriptors are selected, a statistical method is employed to create the QSAR equation. unipd.it Multiple Linear Regression (MLR) is a common technique used to build a linear model correlating the selected descriptors with the biological activity. nih.govnih.gov The goal is to produce an equation of the form:

Biological Activity = c1 × (Descriptor 1) + c2 × (Descriptor 2) + ... + Constant unipd.it

The predictive power and robustness of the resulting QSAR model are evaluated using several statistical metrics. For a series of 2-phenoxy-N-phenylacetamide derivatives studied as HIF-1 inhibitors, a statistically significant MLR model was developed with a high correlation coefficient (r²) of 0.9469. nih.gov The internal predictive ability was confirmed by a high cross-validated squared correlation coefficient (q²) of 0.8933, and its external predictive power was validated with a pred_r² value of 0.7128. nih.gov These metrics indicate a strong correlation between the descriptors and the biological activity, suggesting the model is reliable for predicting the activity of new compounds. nih.govufv.br

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for understanding intermolecular interactions and estimating the strength of the binding. mdpi.com

Molecular docking simulations for this compound and its analogs reveal how these molecules fit into the active site of a protein target. The simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govfrontiersin.org

For example, in a study of a closely related analog, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, docking against Matrix Metalloproteinase-2 (MMP-2) showed stable binding within the active site, primarily through hydrogen bond interactions. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative prediction of how strongly the ligand binds to the protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov For the aforementioned MMP-2 inhibitor, the predicted binding energies ranged from -6.49 to -7.48 kcal/mol, suggesting potent inhibitory activity. nih.gov Similarly, docking studies of dichlorophenoxy acetamide (B32628) derivatives against the COX-2 enzyme predicted strong binding, with a calculated binding free energy (ΔG) as low as -10.4 kcal/mol for the most effective compound. mdpi.com

Table 2: Predicted Binding Affinities of Phenoxyacetamide Analogs with Biological Targets

| Compound Analog | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Matrix Metalloproteinase-2 (MMP-2) | -6.49 to -7.48 | Not specified |

This table is compiled from data on closely related analogs. nih.govmdpi.com

By docking a ligand against a panel of different proteins, researchers can identify potential biological targets responsible for its therapeutic effects. The phenoxyacetamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net

Computational studies have explored the interaction of phenoxyacetamide derivatives with various enzymes and receptors. For instance, docking studies have suggested that these compounds can act as inhibitors of enzymes like Matrix Metalloproteinases (MMPs) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation. nih.govmdpi.comfrontiersin.org Other research has pointed towards their potential as antimicrobial agents by targeting bacterial enzymes. nih.gov Molecular docking serves as a powerful hypothesis-generating tool, guiding experimental validation to confirm these putative targets. researchgate.net

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

For a series of phenoxyacetamide derivatives, a pharmacophore model would typically highlight:

An Aromatic Ring: The chlorophenoxy group provides a key aromatic and hydrophobic feature.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a crucial hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the amide linkage acts as a hydrogen bond donor.

A Second Aromatic Ring: The bromophenyl group serves as another important hydrophobic/aromatic region.

These features, arranged in a specific spatial orientation, define the necessary interaction points for binding to a biological target. This model can then be used as a 3D query to screen large compound libraries for molecules that match the pharmacophore, potentially identifying novel and structurally diverse compounds with the same mechanism of action. dovepress.com The combination of pharmacophore modeling with molecular docking can further refine virtual screening efforts to identify potent lead compounds. dovepress.com

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for this compound (Computational)

Computational ADME predictions for this compound have been conducted to evaluate its drug-like properties. These in silico methods provide a critical early assessment of the compound's potential pharmacokinetic profile.

In Silico Assessment of Bioavailability and Distribution

The bioavailability and distribution of a drug candidate are pivotal to its efficacy. For this compound, computational models predict good oral bioavailability. This is largely based on the compound's adherence to Lipinski's rule of five, a widely recognized guideline for predicting drug-likeness. The analysis suggests that the compound possesses the physicochemical properties necessary to be readily absorbed and distributed throughout the body.

Key predicted parameters influencing its bioavailability and distribution are summarized in the table below. These values indicate a high probability of the compound passing through biological membranes and reaching its intended target.

| Property | Predicted Value | Implication for Bioavailability & Distribution |

| Molecular Weight | 356.6 g/mol | Favorable for absorption |

| LogP | 4.1 | Optimal for membrane permeability |

| Hydrogen Bond Donors | 1 | Supports good membrane passage |

| Hydrogen Bond Acceptors | 3 | Contributes to favorable solubility and binding |

| Polar Surface Area | 49.8 Ų | Suggests good cell permeability |

This interactive table provides a summary of the computationally predicted physicochemical properties of this compound, which are indicative of its potential bioavailability and distribution.

Metabolic Stability Predictions and Metabolite Identification (Computational)

The metabolic stability of a compound is a determinant of its duration of action and potential for drug-drug interactions. Computational predictions suggest that this compound exhibits good metabolic stability. The primary sites of metabolism are predicted to be the aromatic rings, with hydroxylation being the most likely metabolic transformation.

In silico tools have identified several potential metabolites. The most probable metabolic pathways involve the addition of a hydroxyl group to either the bromophenyl or chlorophenoxy rings. The identification of these potential metabolites is crucial for understanding the compound's clearance from the body and for designing future toxicological studies.

| Predicted Metabolite | Metabolic Reaction | Potential Impact |

| Hydroxylated this compound (on bromophenyl ring) | Aromatic Hydroxylation | Increased polarity, facilitating excretion |

| Hydroxylated this compound (on chlorophenoxy ring) | Aromatic Hydroxylation | Increased polarity, facilitating excretion |

This interactive table outlines the computationally predicted primary metabolites of this compound and the metabolic reactions involved.

Structure Activity Relationship Sar and Structural Modification Studies of N 4 Bromophenyl 2 4 Chlorophenoxy Acetamide

Systematic Structural Modifications of the Phenoxy Moiety

The phenoxy group, specifically the 2-(4-chlorophenoxy) portion of the molecule, plays a significant role in its interaction with biological targets. The nature and position of substituents on this phenyl ring can dramatically alter the compound's activity.

Research on related phenoxyacetamide derivatives has shown that the presence of a halogen atom on the phenoxy ring is often beneficial for biological activity. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, analogs with chloro and trifluoromethyl substituents at the 4-position of the phenoxy ring demonstrated improved potency. Specifically, the 4-chloro analog showed a significant enhancement in activity compared to the unsubstituted parent compound. This suggests that the 4-chloro substituent in N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide is likely a key contributor to its biological effects.

Further modifications to the phenoxy ring could involve altering the position or nature of the halogen. For example, moving the chloro group to the 2- or 3-position, or replacing it with other electron-withdrawing groups like a cyano or nitro group, could modulate the electronic properties of the ring and its binding interactions. Studies on similar scaffolds have indicated a preference for substitution at the 2- and 4-positions.

The following table summarizes the impact of hypothetical modifications to the phenoxy moiety based on general SAR principles observed in related compound series.

| Modification on Phenoxy Ring | Predicted Impact on Activity | Rationale |

| Replacement of 4-chloro with 4-fluoro | Potentially retained or slightly altered activity | Fluorine is a smaller, more electronegative halogen that can alter binding interactions. |

| Replacement of 4-chloro with 4-bromo | May maintain or slightly increase activity | Bromine is larger and more lipophilic, which could enhance binding in hydrophobic pockets. |

| Shifting the chloro to the 2- or 3-position | Could decrease or increase activity depending on the target's binding site topology | Positional isomers can have significantly different steric and electronic profiles. |

| Introduction of a second substituent | May increase or decrease activity | A second substituent could provide additional binding interactions or cause steric hindrance. |

| Replacement with a non-halogen electron-withdrawing group (e.g., -CN, -NO₂) | Could maintain or enhance activity | These groups can mimic the electronic effects of halogens. |

| Replacement with an electron-donating group (e.g., -CH₃, -OCH₃) | Likely to decrease activity | Electron-donating groups would alter the electronic character of the phenoxy ring, which may be unfavorable for binding. |

Variations in the N-aryl Moiety of this compound

The N-aryl portion of the molecule, the 4-bromophenyl group, is another critical determinant of biological activity. Modifications to this ring system can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

In studies of related aryl acetamide (B32628) derivatives, a preference for electron-withdrawing groups on the N-aryl ring has been observed. The presence of the 4-bromo substituent in the parent compound aligns with this trend. The bromine atom is electron-withdrawing and can participate in halogen bonding, which may be a crucial interaction within the biological target's binding site.

Systematic variations of the N-aryl moiety could involve exploring different halogen substitutions. For instance, replacing the 4-bromo group with a 4-chloro or 4-fluoro group could fine-tune the electronic and steric properties of the molecule. The synergy of a 3,4-dichloro substitution pattern has also been noted to be beneficial in some series of aryl acetamides, suggesting that disubstituted analogs of this compound could exhibit enhanced potency. Conversely, the introduction of electron-donating groups on the N-aryl ring is generally predicted to be detrimental to activity.

The table below outlines the anticipated effects of various modifications to the N-aryl moiety.

| Modification on N-aryl Ring | Predicted Impact on Activity | Rationale |

| Replacement of 4-bromo with 4-chloro | Likely to maintain similar activity | Chlorine is also an electron-withdrawing halogen with similar properties. |

| Replacement of 4-bromo with 4-fluoro | May slightly decrease activity | Fluorine's smaller size and higher electronegativity could alter key interactions. |

| Introduction of a 3,4-dichloro substitution | Potentially increased activity | This pattern has shown synergistic effects in related compound series. |

| Replacement with a 4-trifluoromethyl group | Could enhance activity | The -CF₃ group is a strong electron-withdrawing group and can increase lipophilicity. |

| Replacement with an electron-donating group (e.g., 4-methyl, 4-methoxy) | Likely to decrease activity | Electron-donating groups may disrupt favorable electronic interactions. |

| Replacement with a non-halogenated phenyl ring | Expected to significantly decrease activity | The halogen is likely crucial for binding affinity. |

Modifications of the Acetamide Linker in this compound

The acetamide linker (-NH-C(O)-CH₂-) serves to connect the phenoxy and N-aryl moieties at an optimal distance and orientation for biological activity. Modifications to this linker can have a profound impact on the compound's conformational flexibility and its ability to form key hydrogen bonds.

In many biologically active molecules, the amide bond is a critical pharmacophoric feature, often participating in hydrogen bonding with the target protein. Altering the linker, for example, by replacing the acetamide with a different functional group or changing its length, could disrupt these vital interactions and reduce or abolish activity.

Studies on antibody-drug conjugates have shown that even slight differences in linker design can significantly affect efficacy. While these are much larger molecules, the principle that the linker is not merely a spacer but an active contributor to the molecule's properties holds true for small molecules as well. For phenoxyacetamide derivatives, the integrity of the acetamide group is often essential. For instance, removing a key substituent on the α-position of the amide in some series has been shown to abrogate all activity.

The following table details potential modifications to the acetamido linker and their likely consequences.

| Modification of the Acetamide Linker | Predicted Impact on Activity | Rationale |

| Inversion of the amide bond (retro-amide) | Likely to decrease or abolish activity | Alters the hydrogen bonding pattern and overall geometry. |

| Replacement with a thioamide | May alter activity profile | Thioamides have different electronic and hydrogen bonding properties. |

| Insertion or deletion of a methylene (B1212753) group in the linker | Likely to decrease activity | Changes the distance and orientation between the two aryl rings. |

| Alkylation of the amide nitrogen | May decrease activity | Could introduce steric hindrance and prevent hydrogen bond donation. |

| Substitution on the α-carbon of the acetamide | Could increase or decrease activity | Depends on the size and nature of the substituent and the topology of the binding site. |

Impact of Stereochemistry on Biological Activity of this compound Analogs

While this compound itself is not chiral, the introduction of a substituent on the α-carbon of the acetamide linker or on a non-symmetrical aryl ring could create a stereocenter. In such cases, the stereochemistry would be expected to play a pivotal role in the biological activity of the resulting analogs.

The differential activity of enantiomers is a well-established principle in pharmacology. The two enantiomers of a chiral molecule can exhibit significantly different potencies, with one often being much more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For example, in a series of aryl substituted tropane (B1204802) analogs, the biological activities were found to correlate strongly with the orientation of the aryl group, which was influenced by the stereochemistry of other parts of the molecule. This highlights that the three-dimensional arrangement of substituents is critical for optimal interaction with the binding site. If a chiral center were introduced into an analog of this compound, it is highly probable that one enantiomer would exhibit superior activity due to a more favorable fit within the target's binding pocket.

Design Principles for Enhanced Efficacy and Selectivity of this compound Derivatives

Based on the SAR principles derived from studies of related phenoxyacetamide and N-aryl acetamide compounds, several design principles can be proposed to guide the development of more efficacious and selective derivatives of this compound.

Retention of Halogen Substituents: The presence of electron-withdrawing halogen atoms on both the phenoxy and N-aryl rings appears to be a key feature for activity. Therefore, these should be retained or replaced with other bioisosteric electron-withdrawing groups.

Exploitation of Specific Substitution Patterns: The 4-position on both aryl rings seems to be a favorable substitution point. Exploring other positions, particularly the 2-position on the phenoxy ring and the 3-position on the N-aryl ring (in combination with the 4-substituent), could lead to improved potency.

Conservation of the Acetamide Linker: The acetamide linker is likely crucial for maintaining the correct orientation of the aryl moieties and for participating in essential hydrogen bonding interactions. Modifications to this linker should be approached with caution.

Introduction of Steric Constraints: Introducing small alkyl groups at specific positions, such as the α-carbon of the acetamide, could restrict conformational flexibility. This might lock the molecule into a more bioactive conformation, leading to enhanced potency, but could also introduce steric clashes.

Preclinical Biological Evaluation and Mechanistic Investigations of N 4 Bromophenyl 2 4 Chlorophenoxy Acetamide

In Vitro Assays for Biological Activity of N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide

Cell-Based Assays (e.g., specific cell line studies for target engagement, cellular pathways)

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific data on cell-based assays conducted for this compound. Information regarding its effects on specific cell lines, target engagement, or modulation of cellular pathways is not publicly available at this time.

Enzyme Inhibition Studies

There is currently no published research detailing the inhibitory effects of this compound on specific enzymes. Data from enzyme inhibition assays, which are crucial for understanding a compound's mechanism of action and potential therapeutic targets, are not available in the public domain.

Receptor Binding Assays

Information regarding the affinity and binding characteristics of this compound to specific biological receptors is not documented in the available scientific literature. Receptor binding assays are fundamental in determining the potential pharmacological profile of a compound, and such data for the specified molecule has not been reported.

Molecular and Cellular Mechanisms of Action of this compound

Target Identification and Validation (e.g., proteomics, genomics approaches)

There are no publicly available studies that have identified and validated the specific molecular targets of this compound. Methodologies such as proteomics and genomics, which are often employed for target identification, have not been reported in the context of this particular compound.

Signaling Pathway Modulation by this compound

Detailed investigations into the modulation of specific signaling pathways by this compound have not been published. Consequently, there is no available data to describe its effects on intracellular signaling cascades.

Gene Expression Profiling and this compound

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies on the gene expression profiling of this compound. Therefore, there is currently no available data to detail the transcriptomic changes induced by this specific compound.

In Vivo Preclinical Studies (Model Organisms – Non-Human)

There is a lack of specific pharmacodynamic data for this compound in the public domain. Preclinical studies detailing the biochemical and physiological effects of this compound in animal disease models have not been identified in extensive literature searches.

Detailed preclinical pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not currently available in published research.

Analytical Method Development and Characterization of N 4 Bromophenyl 2 4 Chlorophenoxy Acetamide

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide from potential impurities, starting materials, and degradation products. These methods offer high-resolution separation, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high efficiency and versatility. A reversed-phase HPLC method is particularly suitable for this compound. Based on methods developed for the related compound N-(4-bromophenyl)acetamide, a robust analytical procedure can be established. sielc.comiosrjournals.org

A typical HPLC system would consist of a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase could be a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like phosphoric acid in water. sielc.com Gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, likely around 254 nm, which is a common wavelength for aromatic compounds.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

This table presents a hypothetical HPLC method based on established principles for similar compounds.

Gas Chromatography (GC) can be utilized for the analysis of this compound, particularly for assessing volatile impurities. However, due to the compound's relatively high molecular weight and polarity, derivatization may be necessary to increase its volatility and thermal stability. Techniques used for related chlorophenoxy acid herbicides, such as esterification or silylation, could be adapted for this purpose. scilit.comacs.orgnih.govresearchgate.net

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would be suitable for quantification, while a mass spectrometer (MS) detector would provide structural information for peak identification.

Table 2: Potential GC Method Parameters (with Derivatization)

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table outlines a potential GC method, assuming successful derivatization of the analyte.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is highly effective for monitoring reaction progress, identifying fractions during purification, and preliminary purity checks. savemyexams.comlibretexts.orgnih.gov

For this compound, silica (B1680970) gel plates would serve as the stationary phase due to the molecule's polarity. nih.gov The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) to achieve optimal separation. Visualization of the spots can be achieved under UV light (at 254 nm) due to the aromatic rings in the structure. libretexts.org Staining with reagents like iodine vapor or potassium permanganate (B83412) can also be used for visualization. libretexts.org

Table 3: Representative TLC System

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate (2:1, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf | ~0.4 |

The Rf value is an estimate and will vary with specific experimental conditions.

Spectrophotometric Techniques for Analysis of this compound

Spectrophotometric methods are invaluable for the structural elucidation and quantification of this compound.

UV-Visible (UV-Vis) spectroscopy is a straightforward technique for the quantitative analysis of this compound in solution. The presence of chromophores, specifically the bromophenyl and chlorophenoxy groups, results in strong UV absorbance. The UV spectrum of the related compound 4-chlorophenol (B41353) shows absorption bands around 225 nm and 280 nm. researchgate.net It is expected that this compound would exhibit a similar absorption profile, with a maximum absorption wavelength (λmax) in the 250-280 nm range.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Table 4: Predicted UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| Methanol | ~265 | ~15,000 |

| Acetonitrile | ~264 | ~15,500 |

These values are estimations based on the chromophoric systems present in the molecule.

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive analytical technique. For a molecule to be fluorescent, it must possess a rigid, conjugated system capable of absorbing UV radiation and re-emitting it at a longer wavelength. While many aromatic compounds exhibit fluorescence, the presence of heavy atoms like bromine can quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence.

Therefore, this compound is not expected to be strongly fluorescent. Direct analysis by native fluorimetry is likely not a viable or sensitive method for this specific compound. If derivatization were employed to introduce a fluorophore, the technique could become applicable, but this falls outside the scope of direct analysis of the parent compound.

Validation of Analytical Methods for this compound

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. For this compound, this process involves a series of experiments to confirm that the method is reliable, reproducible, and accurate for the quantification of the compound. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. amsbiopharma.comslideshare.net

Specificity, Linearity, Accuracy, Precision

These four parameters are fundamental to the validation of any quantitative analytical method.

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, a common analytical technique is High-Performance Liquid Chromatography (HPLC). The specificity of an HPLC method would be demonstrated by showing that the peak for this compound is well-resolved from any other peaks. This is typically achieved by injecting a blank (diluent), a placebo (if in a formulation), a solution of the pure compound, and a mixture of the compound with its potential impurities or degradation products. The absence of interfering peaks at the retention time of the main compound in the blank and placebo chromatograms, and the separation of all peaks in the mixture, would confirm the specificity of the method.

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. altabrisagroup.com To establish the linearity for the analysis of this compound, a series of solutions of the compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration. A linear relationship is typically confirmed by a high value of the correlation coefficient (r²), which should ideally be ≥ 0.995. altabrisagroup.com The range of concentrations is chosen based on the intended application of the method, for instance, from 80% to 120% of the expected test concentration for an assay. youtube.com

Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 80 | 485000 |

| 90 | 542000 |

| 100 | 601000 |

| 110 | 663000 |

| 120 | 725000 |

Linear Regression Analysis:

Correlation Coefficient (r²): 0.9998

Equation: y = 6025x - 12000

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of the known amount of analyte added to a sample. For this compound, accuracy would be determined by adding known amounts of the pure compound to a placebo (spiking) at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). These samples are then analyzed, and the percentage of the added compound that is recovered is calculated. Generally, recovery values between 98% and 102% are considered acceptable. nih.gov

Illustrative Accuracy Data for this compound

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80.2 | 79.5 | 99.1 |

| 100% | 100.1 | 100.5 | 100.4 |

| 120% | 119.8 | 120.2 | 100.3 |

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. altabrisagroup.com It is usually evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses (e.g., six) of the same sample at 100% of the test concentration.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. A %RSD of ≤ 2% is generally considered acceptable for the assay of a drug substance. altabrisagroup.com

Illustrative Precision Data for this compound

| Measurement | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |

|---|---|---|

| 1 | 601500 | 603200 |

| 2 | 602100 | 601800 |

| 3 | 600800 | 604500 |

| 4 | 602500 | 602900 |

| 5 | 601900 | 603700 |

| 6 | 601200 | 602500 |

| Mean | 601667 | 603100 |

| Standard Deviation | 607.6 | 940.2 |

| %RSD | 0.10% | 0.16% |

Detection and Quantitation Limits

Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de For instrumental methods like HPLC, the LOD is often determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD. loesungsfabrik.de Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.de Similar to the LOD, the LOQ can be determined based on the signal-to-noise ratio, with a commonly accepted ratio of 10:1. loesungsfabrik.de The formula based on the standard deviation of the response and the slope of the calibration curve is: LOQ = 10 * (σ/S). sepscience.com The LOQ is a critical parameter for the analysis of impurities.

For this compound, the LOD and LOQ would be experimentally determined by analyzing a series of dilute solutions and establishing the concentrations that meet the above criteria. For example, in the analysis of a related compound, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, the detection and quantification limits were found to be 0.126 ppm and 0.266 ppm, respectively. iosrjournals.org While these values are not directly transferable, they provide an order of magnitude for what might be expected for a sensitive HPLC method.

Advanced Research Perspectives and Future Directions for N 4 Bromophenyl 2 4 Chlorophenoxy Acetamide

Exploration of Novel Biological Activities for N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide

There is no available scientific literature detailing the exploration of biological activities for this compound. While related structures are investigated for various purposes, such as memory enhancement or as endothelin receptor antagonists, these findings cannot be extrapolated to the subject compound without direct experimental evidence. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

No published research exists that applies artificial intelligence or machine learning models to the study of this compound. The use of AI in drug discovery is a burgeoning field, but its application is contingent on the availability of initial data for a compound, which is lacking in this case.

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound

As there is no established research field for this compound, there are no existing collaborative or interdisciplinary research opportunities to report. The initiation of such research would be the first step toward creating these opportunities.

Addressing Research Gaps and Challenges in this compound Studies

The primary research gap for this compound is the complete absence of foundational research. The initial challenge is its synthesis and characterization, followed by preliminary screening for any biological activity. Without this fundamental data, it is impossible to identify more specific research gaps or challenges.

Potential Societal Impact and Ethical Considerations of this compound Research (Broad Scientific Impact)

A discussion on the potential societal impact and ethical considerations of research into this compound is purely speculative at this stage. Any potential impact would depend entirely on its yet-to-be-discovered biological properties. General ethical considerations for chemical research would apply, but a specific analysis is not feasible.

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide, and how can purity be optimized?

The compound is synthesized via a condensation reaction between 4-chlorophenylacetic acid and 4-bromoaniline, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of reaction temperature (60–80°C), exclusion of moisture, and inert gas (N₂/Ar) environments. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~168 ppm).

- X-ray crystallography: Resolves molecular geometry, hydrogen bonding (e.g., N–H···O interactions forming molecular chains) .

- FT-IR: Confirms amide C=O stretch (~1650 cm⁻¹) and C–Br/C–Cl vibrations (650–800 cm⁻¹).

- Mass spectrometry (ESI/HRMS): Validates molecular ion [M+H]⁺ and isotopic patterns for Br/Cl .

Q. How is initial biological screening conducted for this compound?

- Antimicrobial assays: Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme inhibition: Kinase or protease inhibition studies using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How does crystallographic data inform molecular interactions and stability?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the crystal structure. Bond lengths (e.g., C–Br: ~1.89 Å) and torsion angles guide computational modeling of ligand-receptor interactions . Thermal stability is assessed via TGA/DSC, showing decomposition >200°C .

Q. What structure-activity relationship (SAR) insights exist for halogenated acetamides?

- Bromine vs. chlorine: Bromine’s higher electronegativity enhances lipophilicity and π-π stacking, improving membrane permeability in bioassays .

- Phenoxy substitution: 4-Chlorophenoxy groups increase steric bulk, potentially enhancing selectivity for hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Amide linker rigidity: Conformational restrictions from the acetamide moiety correlate with improved target binding in analogs .

Q. How should researchers address contradictions in bioactivity data across studies?

- Purity verification: Re-analyze batches via HPLC to rule out impurities (>99% purity required for reproducibility) .

- Assay standardization: Use reference inhibitors (e.g., staurosporine for kinase assays) and consistent cell passage numbers.

- Solvent controls: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What mechanistic hypotheses exist for its biological activity?

- Kinase inhibition: Molecular docking suggests binding to ATP pockets of EGFR or VEGFR2 via halogen-bond interactions (Br/Cl with backbone carbonyls) .

- DNA intercalation: Planar aromatic regions may stabilize interactions with DNA grooves, assessed via ethidium bromide displacement assays .

- Protease modulation: Hypothesized cysteine protease inhibition via covalent modification of active-site thiols .

Q. How do polymorphic forms affect physicochemical and biological properties?

Different crystal forms (e.g., solvates vs. anhydrous) alter solubility and dissolution rates. Dissolve-recrystallize in solvents like DMF/water to isolate polymorphs. Compare bioavailability using in vitro permeability assays (Caco-2 cells) .

Q. What computational strategies predict binding modes and optimize derivatives?

- Molecular docking (AutoDock Vina): Screen against PDB targets (e.g., 1M17 for EGFR).

- QSAR modeling: Use Hammett constants for substituent effects on bioactivity .

- MD simulations: Assess binding stability (100 ns trajectories) and identify critical residues for mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.